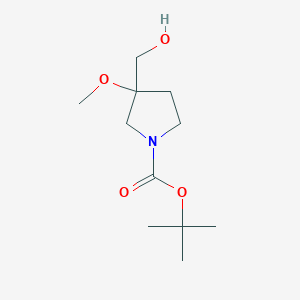tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate
CAS No.: 1782481-29-1
Cat. No.: VC6466278
Molecular Formula: C11H21NO4
Molecular Weight: 231.292
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1782481-29-1 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.292 |
| IUPAC Name | tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-5-11(7-12,8-13)15-4/h13H,5-8H2,1-4H3 |
| Standard InChI Key | XXRZYWCOLXWUBH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CO)OC |
Introduction
Molecular Characteristics and Structural Insights
Chemical Identity
The IUPAC name, tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate, reflects its substituents: a Boc group at position 1, and both methoxy and hydroxymethyl groups at position 3. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol (calculated by adding a hydroxymethyl group to the C₁₀H₁₉NO₃ framework of tert-butyl 3-methoxypyrrolidine-1-carboxylate). The stereochemistry at the 3-position is critical, as the spatial arrangement of substituents influences reactivity and biological interactions.
Key Structural Features:
-
Boc Protection: Enhances stability under basic conditions and enables selective deprotection in acidic environments.
-
Methoxy Group: An electron-donating substituent that moderates ring electronics and steric accessibility.
-
Hydroxymethyl Group: Introduces polarity and hydrogen-bonding capability, potentially enhancing solubility and target binding.
Spectroscopic Characterization
While experimental data for this specific compound is scarce, analogous compounds provide a foundation for prediction:
-
¹H NMR: The Boc group’s tert-butyl protons resonate near δ 1.4 ppm (9H, singlet). Methoxy protons appear as a singlet at δ ~3.3 ppm, while hydroxymethyl protons (CH₂OH) may split into multiplet signals between δ 3.5–4.0 ppm.
-
¹³C NMR: The carbonyl carbon of the Boc group appears near δ 155 ppm, with methoxy and hydroxymethyl carbons at δ ~55 and δ 60–65 ppm, respectively.
-
IR Spectroscopy: Stretching vibrations for the carbonyl (C=O, ~1700 cm⁻¹), hydroxyl (O-H, ~3400 cm⁻¹), and ether (C-O, ~1100 cm⁻¹) groups are expected.
Synthesis and Optimization Strategies
Proposed Synthetic Routes
The synthesis of tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate likely involves multi-step functionalization of a pyrrolidine precursor. Two plausible pathways are outlined below:
Route 1: Sequential Alkylation and Hydroxymethylation
-
Boc Protection: React pyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine) to form tert-butyl pyrrolidine-1-carboxylate.
-
Methoxy Introduction: Treat the intermediate with methyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF) to install the methoxy group at position 3.
-
Hydroxymethylation: Introduce the hydroxymethyl group via formaldehyde addition under basic conditions or through hydroboration-oxidation of a vinyl precursor.
Route 2: Diol Intermediate Strategy
-
Diol Formation: Oxidize a suitably substituted pyrrolidine to a 3,3-diol using ozone or a dihydroxylation reagent.
-
Selective Protection: Protect one hydroxyl group as a methoxy ether (using methyl iodide/NaH) and the other as a hydroxymethyl group via partial reduction or stabilization.
-
Boc Protection: Install the Boc group as described in Route 1.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors could enhance yield and safety by improving heat and mass transfer during exothermic steps like alkylation. Catalytic methods using transition metals (e.g., palladium for cross-coupling) may reduce reliance on stoichiometric reagents.
Chemical Properties and Reactivity
Stability and Degradation
-
Acid Sensitivity: The Boc group is cleaved under strong acidic conditions (e.g., HCl or trifluoroacetic acid), yielding the free amine.
-
Oxidative Stability: The hydroxymethyl group may oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄), necessitating inert storage conditions.
-
Thermal Stability: Decomposition is expected above 200°C, consistent with tert-butyl carbamates.
Reactivity in Organic Transformations
-
Deprotection: Acidic removal of the Boc group generates a secondary amine, enabling further functionalization (e.g., acylation, sulfonylation).
-
Hydroxymethyl Modifications:
-
Esterification: React with acyl chlorides to form esters.
-
Oxidation: Convert to a carboxylic acid for peptide coupling.
-
Etherification: Alkylate the hydroxyl group to diversify substituents.
-
Example Reaction: Deprotection and Acylation
Comparative Analysis with Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |
|---|---|---|---|---|
| tert-Butyl 3-methoxypyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 3-Methoxy | Peptide synthesis, chiral intermediates |
| tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate | C₁₁H₂₁NO₄ | 231.29 | 3-Methoxy, 3-hydroxymethyl | Drug discovery, asymmetric synthesis |
| tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate | C₁₂H₂₂N₂O₃ | 242.32 | 3-Hydroxy, 4-isopropylamino | Kinase inhibitors, GPCR ligands |
Key Observations:
-
The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to its methoxy-only analog.
-
Unlike the isopropylamino derivative, the target lacks a basic nitrogen, potentially reducing off-target receptor interactions.
Applications in Pharmaceutical Development
Intermediate in Drug Synthesis
The compound serves as a versatile building block for:
-
Antiviral Agents: Analogous pyrrolidines are used in HCV protease inhibitors.
-
Anticancer Therapeutics: Functionalization at the hydroxymethyl position could yield kinase inhibitors targeting EGFR or BRAF.
-
Neurological Drugs: The Boc group facilitates blood-brain barrier penetration, relevant in dopamine receptor modulators.
Case Study: Analogue in COVID-19 Research
Pyrrolidine derivatives similar to tert-butyl 3-methoxypyrrolidine-1-carboxylate were investigated as SARS-CoV-2 main protease inhibitors. The hydroxymethyl variant could enhance binding via polar interactions with the protease’s catalytic dyad.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume